molecular formula C18H22N2O3S2 B10948325 ethyl {[(4E)-1-cyclohexyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate

ethyl {[(4E)-1-cyclohexyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate

Cat. No.: B10948325
M. Wt: 378.5 g/mol
InChI Key: ZZGCVHBAYNCFAB-RVDMUPIBSA-N
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Description

ETHYL 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE is a complex organic compound featuring a cyclohexyl group, a thienyl group, and an imidazole ring

Preparation Methods

The synthesis of ETHYL 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a cyclohexanone derivative with a thienyl-substituted aldehyde, followed by cyclization with an imidazole derivative. The final step involves esterification with ethyl acetate under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thienyl or imidazole rings, introducing different functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

ETHYL 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the thienyl group can participate in π-π interactions with aromatic residues in proteins, modulating their function .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives and thienyl-substituted molecules. For example:

ETHYL 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE stands out due to its unique combination of functional groups, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H22N2O3S2

Molecular Weight

378.5 g/mol

IUPAC Name

ethyl 2-[(4E)-1-cyclohexyl-5-oxo-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanylacetate

InChI

InChI=1S/C18H22N2O3S2/c1-2-23-16(21)12-25-18-19-15(11-14-9-6-10-24-14)17(22)20(18)13-7-4-3-5-8-13/h6,9-11,13H,2-5,7-8,12H2,1H3/b15-11+

InChI Key

ZZGCVHBAYNCFAB-RVDMUPIBSA-N

Isomeric SMILES

CCOC(=O)CSC1=N/C(=C/C2=CC=CS2)/C(=O)N1C3CCCCC3

Canonical SMILES

CCOC(=O)CSC1=NC(=CC2=CC=CS2)C(=O)N1C3CCCCC3

Origin of Product

United States

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